molecular formula C8H3KN2O4S B1147129 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt CAS No. 30344-83-3

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt

Cat. No.: B1147129
CAS No.: 30344-83-3
M. Wt: 243.74
InChI Key:
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Description

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is a chemical compound known for its reactivity and utility in biochemical assays. It is often used to modify and cleave proteins at cysteine residues, making it valuable in protein engineering and biochemical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt typically involves the nitration of 5-thiocyanatobenzoic acid. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperatures to ensure the selective nitration of the aromatic ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the exothermic nature of the nitration reaction. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The compound exerts its effects primarily through the cyanylation of thiol groups in proteins. This reaction involves the transfer of the cyano group from the compound to the thiol group, forming an S-cyano derivative. This modification can alter the protein’s structure and function, making it useful in various biochemical studies . Additionally, it can cleave proteins at cysteine residues, which is valuable in protein sequencing and structural analysis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nitro-5-thiocyanatobenzoic Acid Potassium Salt is unique due to its dual functionality in both cyanylation and cleavage reactions. This dual functionality makes it a versatile reagent in biochemical research, particularly in protein engineering and structural studies .

Properties

IUPAC Name

potassium;2-nitro-5-thiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4S.K/c9-4-15-5-1-2-7(10(13)14)6(3-5)8(11)12;/h1-3H,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKGMQJKWYBTZHW-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1SC#N)C(=O)[O-])[N+](=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3KN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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